JNJ-10397049
Overview
Description
JNJ-10397049 is a potent and highly selective antagonist of the orexin 2 receptor. This compound has been studied for its sleep-promoting effects and its ability to attenuate the reinforcing effects of ethanol in animal models . The chemical formula of this compound is C19H20Br2N2O3, and it has a molar mass of 484.188 grams per mole .
Mechanism of Action
Target of Action
JNJ-10397049, also known as 1-(2,4-Dibromophenyl)-3-((4S,5S)-2,2-dimethyl-4-phenyl-(1,3)dioxan-5-yl)urea, is a potent and selective antagonist of the orexin 2 receptor (OX2R) . The OX2R is a G protein-coupled receptor activated by the neuropeptides orexin-A and orexin-B . Orexins perform various physiological functions, including the regulation of emotion, feeding, metabolism, respiration, and sleep/wakefulness .
Mode of Action
This compound interacts with its target, the OX2R, by binding to it selectively and potently, with a pKi value of 8.3 . This interaction results in the antagonism of the OX2R, inhibiting the receptor’s activation by orexins .
Biochemical Pathways
The orexin signaling pathway, which involves the activation of OX2R by orexins, plays a central role in various biological functions . The antagonism of OX2R by this compound affects these functions. For instance, it has been shown that sleep and wakefulness, which are regulated by the orexin signaling pathway, orchestrate the proliferation and differentiation of oligodendrocytes .
Result of Action
The action of this compound results in significant molecular and cellular effects. For instance, it has been found to significantly increase the proliferation of neural progenitor cells (NPCs) at lower concentrations . Moreover, this compound facilitates the progression of differentiation of NPCs towards the oligodendroglial lineage, as indicated by the considerable expression of Olig2 and 2’,3’-cyclic-nucleotide 3’-phosphodiesterase, as well as the decreased expression of the nestin marker .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effect on the proliferation and differentiation of NPCs was observed under specific experimental conditions . .
Biochemical Analysis
Biochemical Properties
JNJ-10397049 interacts primarily with the orexin 2 receptor (OX2R), exhibiting a high degree of selectivity . It has a pKi of 8.3, indicating a strong binding affinity for the OX2R . This interaction with OX2R is crucial for the compound’s biological effects .
Cellular Effects
This compound has been shown to influence various cellular processes. For instance, it has been found to promote non-rapid eye movement (NREM) sleep in animal models . In the context of neuroinflammation, this compound has been observed to reduce the expression of pro-inflammatory factors IL-1β and TNF-α, and inhibit microglial activation .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the OX2R . By binding to this receptor, it inhibits the activity of orexins, neuropeptides that play a crucial role in wakefulness and other biological functions . This results in an increase in NREM sleep .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce a significant reduction in NREM sleep latency and an increase in NREM sleep duration during the first 2 hours after administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage. At doses of 10 mg/kg, it was found to increase NREM duration . Furthermore, it has been reported to dose-dependently reduce ethanol-reinforced lever presses, indicating a selective effect for ethanol .
Transport and Distribution
The OX2R, its primary target, is widely distributed throughout the central nervous system, suggesting that this compound may also have a widespread distribution .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its antagonistic action on the OX2R, it is likely to be found in regions where this receptor is expressed. The OX2R is known to be present in various regions of the brain, including the hypothalamus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-10397049 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 2,4-dibromophenyl isocyanate with a suitable amine to form the urea derivative.
Cyclization: The intermediate is then cyclized to form the dioxane ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
JNJ-10397049 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine positions .
Scientific Research Applications
JNJ-10397049 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the orexin 2 receptor and its role in various physiological processes.
Biology: Helps in understanding the role of orexin receptors in sleep regulation and addiction.
Medicine: Investigated for its potential therapeutic applications in sleep disorders and alcohol dependence.
Industry: Utilized in the development of new drugs targeting the orexin system.
Comparison with Similar Compounds
Similar Compounds
Suvorexant: Another orexin receptor antagonist used for the treatment of insomnia.
Almorexant: A dual orexin receptor antagonist investigated for its sleep-promoting effects.
MK-1064: A selective orexin 2 receptor antagonist with similar sleep-promoting properties.
Uniqueness
JNJ-10397049 is unique due to its high selectivity for the orexin 2 receptor over the orexin 1 receptor, making it a valuable tool for studying the specific role of the orexin 2 receptor in sleep and addiction .
Properties
IUPAC Name |
1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2N2O3/c1-19(2)25-11-16(17(26-19)12-6-4-3-5-7-12)23-18(24)22-15-9-8-13(20)10-14(15)21/h3-10,16-17H,11H2,1-2H3,(H2,22,23,24)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKIJGLHFFQHBE-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336831 | |
Record name | JNJ-10397049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708275-58-5 | |
Record name | JNJ-10397049 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0708275585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-10397049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-10397049 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B419P24AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JNJ-10397049 interact with its target, the orexin 2 receptor, and what are the downstream effects of this interaction?
A: this compound selectively binds to the OX2R, preventing the binding of its endogenous ligands, orexin A and orexin B. This antagonism inhibits the downstream signaling pathways usually activated by orexins. [, , ] These pathways are involved in promoting wakefulness, increasing energy expenditure, and modulating neurotransmitter release. [, ] By blocking these pathways, this compound promotes sleep, reduces food intake, and alters neurotransmitter levels in specific brain regions. [, , ]
Q2: Can you elaborate on the specific effects of this compound on neurotransmitter systems?
A: Research indicates that this compound administration is associated with decreased extracellular histamine levels in the lateral hypothalamus. [] This decrease in histamine, a neurotransmitter linked to wakefulness, is thought to contribute to the sleep-promoting effects of OX2R antagonism. [] Conversely, this compound can lead to increased dopamine release in the prefrontal cortex. [] This increase in dopamine, a neurotransmitter involved in reward and motivation, might play a role in the complex interplay between OX1R and OX2R antagonism on sleep regulation. []
Q3: What is the significance of the selective antagonism of the OX2R by this compound, particularly in comparison to dual orexin receptor antagonists?
A: While dual orexin receptor antagonists (DORAs) block both OX1R and OX2R, this compound selectively targets OX2R. [, ] Studies have shown that OX2R antagonism alone is sufficient to induce and sustain sleep. [] Interestingly, co-administration of this compound with an OX1R antagonist attenuates the sleep-promoting effects of this compound, suggesting a complex interplay between these receptors in sleep regulation. [] This highlights the importance of understanding the distinct roles of each receptor subtype in developing targeted therapies for sleep disorders.
Q4: Beyond sleep regulation, what other potential therapeutic applications are being explored for this compound?
A4: this compound has shown promise in preclinical models for its potential in other areas:
Q5: What are the limitations of the current research on this compound?
A: While promising, most research on this compound is preclinical, relying heavily on animal models and in vitro studies. Further research, particularly clinical trials, is needed to confirm its efficacy and safety profile in humans. [, , ] Additionally, more in-depth investigations are needed to fully elucidate the complex interplay between OX1R and OX2R and their downstream signaling pathways, which will ultimately inform the development of more targeted and effective therapies.
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